Ferro Molybdenum

Molybdenum yield BOF steelmaking Direct alloying

Thick-section forgings and chloride-service stainless steels demand through-thickness hardenability and pitting resistance that FeV and FeNb cannot deliver. Ferro molybdenum (FeMo, CAS 12382-30-8) is the sole ferroalloy that provides solid-solution hardening, a 3.3× PRE multiplier for pitting corrosion resistance, and temper-embrittlement suppression. • FeMo70 (Mo 65-75%) reduces addition mass by 7-14% vs. FeMo60, cutting freight, heat loss, and slag volume per heat. • ≥98.65% Mo yield in steelmaking vs. 94-98% for MoO₃ direct alloying; eliminates oxide volatilization losses and slag chemistry variability. • Tight impurity ceilings (Cu ≤0.50%, S ≤0.10%) minimize hot shortness and sulfide stringer defects.

Molecular Formula FeMo
Molecular Weight 151.785
CAS No. 12382-30-8
Cat. No. B1143984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerro Molybdenum
CAS12382-30-8
Molecular FormulaFeMo
Molecular Weight151.785
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / 55 grades / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferro Molybdenum: Procurement Specifications & Alloying Role


Ferro molybdenum (FeMo) is an iron-molybdenum master alloy containing 55–75 wt% molybdenum, classified under CAS 12382-30-8. It functions as the primary molybdenum addition agent for steelmaking, cast iron production, and superalloy manufacturing. Industrial-grade FeMo exhibits a melting range of 1800–1900 °C and an apparent density of ~9.0 g/cm³ . Standardized under ASTM A132 (two grades) and GB/T 3649 (nine grades including FeMo70, FeMo60-A/B/C, FeMo55-A/B) [1], its selection is governed by molybdenum content, impurity ceilings (C, S, P, Si, Cu, Sb, Sn), and lump sizing, which directly influence melt dissolution kinetics and final alloy homogeneity [2].

Standardized under ASTM A132 / GB/T 3649 multi-grade specifications Grade selection based on Mo content and impurity ceilings
Primary Mo addition for steelmaking, cast iron, and superalloys Lump sizing controls melt dissolution kinetics
Selection driven by Mo content, impurity limits (C, S, P, Si, Cu, Sb, Sn) Impurity control directly affects final steel homogeneity

Why FeMo Cannot Be Replaced in Critical Steels


Ferro molybdenum, ferro vanadium (FeV), and ferro niobium (FeNb) are all employed as alloying additives in high-strength low-alloy (HSLA) and tool steels, but they deliver fundamentally different property profiles. Molybdenum primarily strengthens via solid-solution hardening and markedly elevates hardenability, high-temperature creep resistance, and pitting corrosion resistance in chloride environments—attributes that vanadium (predominantly a precipitation-strengthening carbide former) and niobium (primarily a grain refiner) do not duplicate [1]. Furthermore, substitution of FeMo with molybdenum trioxide (MoO₃) introduces volatilization losses, variable Mo yield depending on slag basicity, and the requirement for inhibitor additions (e.g., CaO), which can alter slag chemistry and steel cleanliness; reported Mo yields for MoO₃ direct alloying in BOF practice range from 94% to 98%, compared with ≥98.65% for FeMo addition under stable conditions [2]. Such yield variability and process complexity make direct oxide substitution unsuitable for applications demanding tight compositional tolerance.

FeV / FeNb Cannot replicate Mo's solid-solution hardening, deep hardenability, and creep resistance. Strengthening mechanisms differ fundamentally.
MoO₃ direct Variable Mo yield (94–98%) and slag chemistry changes may compromise compositional tolerance compared with FeMo addition (≥98.65% recovery).
Stainless grades Vanadium and niobium contribute zero to Pitting Resistance Equivalent (PRE); replacing FeMo eliminates pitting resistance in chloride service.

Evidence: FeMo vs. FeV, FeNb, and MoO₃


Mo Recovery: FeMo vs. MoO₃ Direct Alloying

In an 80-ton BOF industrial trial replacing FeMo with MoO₃ for SCM435 steel production, MoO₃ addition (mixed with CaO inhibitor) achieved an average Mo yield of 96.65% and a tonnage steel cost reduction of 5.1 RMB/ton [1]. However, a separate controlled study of the thermite smelting process for FeMo reported a stable Mo recovery efficiency of 98.65% for FeMo70 conforming to GB3649-87 [2]. The 2.0 percentage-point yield deficit for MoO₃, combined with the requirement for CaO co-addition and associated slag volume increase, quantifies the process reliability advantage of FeMo in precision steelmaking.

Mo Recovery: FeMo vs MoO₃
Head-to-head
FeMo70 stable recovery 98.65% vs. MoO₃ direct alloying average 96.65% in 80t BOF trial; ~2.0 percentage point yield deficit with MoO₃ plus CaO inhibitor requirement.
Reported yield advantage for FeMo under stable conditions
MoO₃ co-addition of CaO increases slag volume and process variability
Molybdenum yield BOF steelmaking Direct alloying

High-Temperature Strength: FeMo vs. FeV & FeNb

A systematic study of normalized and tempered low-carbon steel castings (0.10–0.20% C) compared the strengthening efficacy of molybdenum, vanadium, and niobium additions. The combination of molybdenum plus boron (Mo-B) was found to be the most effective for increasing strength; further strength gain was achieved by adding vanadium to the Mo-B steel, whereas niobium addition to Mo-B steel produced a smaller strength increment than vanadium, and its effect was only prominent at the lower carbon level (0.10% C) [1]. This demonstrates that Mo delivers a higher baseline strength increment than V or Nb when used as the primary alloying addition in low-carbon cast steels.

Strength: FeMo vs FeV & FeNb
Head-to-head
Mo + B identified as most effective for strength increase in low-carbon cast steel. V addition gives further gain; Nb effect smaller and only prominent at 0.10% C.
Mo provides higher baseline strengthening than V or Nb
Normalized/tempered cast steel context; carbon level influences relative ranking
High-temperature strength Creep resistance Microalloying

Pitting Resistance: Mo vs. Cr Equivalence

In the widely accepted Pitting Resistance Equivalent (PRE) formula, PRE = %Cr + 3.3 × %Mo, molybdenum is quantified as being 3.3 times more effective than chromium in imparting resistance to pitting corrosion in chloride-containing environments [1]. Since neither vanadium nor niobium enters the PRE formula with a positive coefficient, FeMo is the sole ferroalloy among the three (FeMo, FeV, FeNb) that directly and quantitatively elevates the PRE number of stainless steels. For example, in Type 316 austenitic stainless steel (nominally 2–3% Mo), the Mo contribution adds approximately 6.6–9.9 PRE points compared to a Mo-free grade.

Pitting Resistance (PRE)
Class-level
Mo coefficient = 3.3× Cr in PRE = %Cr + 3.3×%Mo. V and Nb: coefficient = 0.
Mo uniquely quantifies pitting resistance among common alloying additives
PRE model for chloride environments; validated across stainless steel families
Pitting resistance equivalent Stainless steel Chloride corrosion

Composition & Impurity Control: ASTM A132 vs. GB FeMo70

ASTM A132 defines two grades of ferromolybdenum. Grade A (closely corresponding to GB FeMo70) specifies Mo ≥60 wt%, C ≤0.10%, P ≤0.05%, S ≤0.15%, Si ≤1.0%, Cu ≤1.0% [1]. The GB/T 3649-1987 standard further refines this into nine grades, with FeMo70 requiring Mo 65.0–75.0%, Si ≤1.5%, S ≤0.10%, P ≤0.05%, C ≤0.10%, Cu ≤0.50%—a notably tighter copper limit than ASTM Grade A [2]. By contrast, FeMo60-A permits a lower Mo minimum of 55% with relaxed Si (≤1.0%) and additional Sb and Sn limits (≤0.04% each) [3]. These specification differences carry direct procurement consequences: FeMo70 provides ~5–10 absolute percentage points more Mo per unit mass than FeMo60-A, reducing the ferroalloy addition weight required to reach a target steel Mo content by approximately 7–14%.

Grade Comparison: FeMo70 vs FeMo60-A
Head-to-head
FeMo70: Mo 65–75%, Cu ≤0.50%, S ≤0.10%. FeMo60-A: Mo 55–65%, Si ≤1.0%. ASTM Grade A Cu ≤1.0% (looser). ~10% higher Mo content reduces addition weight by up to 14%.
Grade selection directly impacts ferroalloy consumption and final steel purity
Tighter Cu/S limits in FeMo70 lower risk of hot shortness and sulfide inclusions
Ferroalloy specification Impurity control Procurement standard

Cost Benchmarking: FeMo vs. FeV Import Prices

Japanese trade statistics for September 2025 report ferromolybdenum import prices at US$35.8/kg and ferrovanadium at US$17.9/kg [1]. On a per-kilogram-of-ferroalloy basis, FeMo costs approximately 2.0× that of FeV. However, when normalized per unit of alloying element delivered (considering typical FeMo grade of 60% Mo vs. typical FeV grade of 50% V), the cost per kilogram of contained alloying element is approximately US$59.7/kg-Mo for FeMo vs. US$35.8/kg-V for FeV—a ratio of 1.67×. The procurement decision therefore cannot be based on ferroalloy unit price alone; it must account for the specific property contribution per unit of alloying element, where Mo's multifunctional benefits (hardenability, creep resistance, pitting resistance) may justify the cost premium in applications where V or Nb cannot deliver equivalent performance.

Cost Benchmarking: FeMo vs FeV
Head-to-head
Japan import Sep 2025: FeMo US$35.8/kg, FeV US$17.9/kg (2.0× per kg). Per contained element: ~US$59.7/kg-Mo vs ~US$35.8/kg-V (1.67×).
Higher unit cost of FeMo must be evaluated against multifunctional property contribution
Cost normalization by contained element and performance required for procurement modeling
Ferroalloy pricing Procurement cost Import price comparison

Strengthening Mechanism: Solid-Solution vs. Precipitation

Molybdenum in steel primarily strengthens the ferrite matrix through solid-solution hardening and markedly increases hardenability (the depth to which steel can be hardened upon quenching) by shifting the time-temperature-transformation curve to the right, allowing martensite formation at slower cooling rates [1]. Vanadium, in contrast, functions predominantly as a precipitation-strengthening agent via fine V(C,N) carbide/nitride dispersion, which increases yield strength but contributes less to hardenability and may reduce toughness at higher addition levels [2]. This functional divergence means FeMo is preferentially selected for applications requiring deep hardenability (large-section quenched-and-tempered components, thick-walled pressure vessels), while FeV is selected where surface hardness and wear resistance through carbide precipitation are paramount. The two are complementary rather than interchangeable.

Strengthening Mechanism
Class-level
Mo: solid-solution hardening, strong hardenability agent, temper embrittlement suppression. V: precipitation strengthening via V(C,N), lower hardenability contribution.
Functional divergence makes FeMo and FeV complementary, not interchangeable
Deep hardenability applications require Mo-based alloy design; V alone may reduce toughness at higher levels
Solid-solution strengthening Hardenability Temper resistance

Application Scenarios for FeMo Procurement


Large-Section Q&T Steels Requiring Deep Hardenability

In the production of thick-walled pressure vessels, turbine rotors, and large forged structural components, deep hardenability is the primary metallurgical requirement. FeMo's solid-solution strengthening and strong hardenability multiplying factor ensure martensitic transformation to sufficient depth during quenching, while its temper-embrittlement suppression effect preserves toughness after tempering [1]. The evidence from cast steel studies confirms that Mo + B provides the highest strength increase among common microalloying combinations [2]. FeV or FeNb cannot substitute in this application because their primary strengthening mechanisms (precipitation hardening, grain refinement) do not deliver the through-section hardenability required for thick components. Procurement should specify FeMo70 (Mo 65–75%) to minimize addition weight and slag volume per heat.

Stainless Steels for Chloride Service Environments

Stainless steel grades destined for marine, chemical processing, and oil-and-gas chloride service (e.g., Type 316, 317, duplex 2205, super-duplex 2507) require a minimum Pitting Resistance Equivalent (PRE) value to guarantee pitting and crevice corrosion resistance. Mo contributes a multiplying factor of 3.3× relative to Cr in the PRE formula [1], whereas V and Nb contribute zero. FeMo is therefore the only ferroalloy among the primary alloying additives that directly raises the PRE number. Procurement of FeMo for stainless steel production is non-discretionary for grades requiring PRE ≥24; substitution with FeV or FeNb would fail the pitting resistance specification and disqualify the steel from chloride service certification.

High-Temperature Tool Steels for Creep Resistance

Tool steels operating under sustained thermal and mechanical loads (e.g., hot-work die steels, high-speed cutting steels) rely on molybdenum for hot strength retention up to 600°C and creep deformation resistance. The quantitative evidence demonstrates that Mo + B is the most effective combination for strength enhancement in normalized/tempered cast steels, outperforming V and Nb [1]. Additionally, Mo suppresses temper softening, enabling the steel to retain hardness after extended elevated-temperature exposure [2]. For procurement in tool steel production, FeMo (particularly premium FeMo70) provides a single-additive solution for hot hardness and creep resistance that would otherwise require multiple alloying elements, simplifying furnace practice and reducing cumulative addition variability.

FeMo70 Procurement for Cost-Optimized Alloy Consumption

When comparing FeMo70 (Mo 65–75%) with FeMo60-A (Mo 55–65%), the ~10 absolute percentage-point higher Mo content of FeMo70 translates to approximately 7–14% less ferroalloy mass required to achieve the same steel Mo target [1]. This directly reduces: (a) ferroalloy purchase weight and associated freight cost; (b) heat loss from cold alloy addition to the melt; (c) slag volume from alloy oxidation losses; and (d) storage and handling logistics. Although FeMo70 commands a modest premium per tonne over FeMo60 grade, the total cost of ownership analysis—incorporating yield, freight, and process efficiency—favors FeMo70 for integrated mills producing specification-sensitive alloy grades. The tighter Cu (≤0.50%) and S (≤0.10%) limits of FeMo70 further reduce the risk of hot shortness and sulfide stringer defects in the final product [2].

Application
Selection Property
Validation Focus
Large-section Q&T steels (pressure vessels, rotors)
Deep hardenability & solid-solution hardening
Through-section hardness and toughness after tempering
Stainless steels for chloride service
Pitting Resistance Equivalent (PRE) contribution
PRE number verification per grade specification
High-temperature tool steels
Hot hardness retention and creep resistance
Elevated-temperature strength and softening resistance
Cost-optimized alloy consumption (FeMo70)
Higher Mo content per unit mass (65–75% Mo)
Ferroalloy addition weight, freight, and slag volume reduction

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